![molecular formula C5H4N4 B1205233 [1,2,4]Triazolo[1,5-a]pyrimidine CAS No. 275-02-5](/img/structure/B1205233.png)

[1,2,4]Triazolo[1,5-a]pyrimidine

Overview

Description

[1,2,4]Triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in various fields of science due to its versatile biological activities. This compound is part of a broader class of non-naturally occurring small molecules known for their antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties . The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and agricultural applications .

Mechanism of Action

Target of Action

The [1,2,4]Triazolo[1,5-a]pyrimidines (TPs) are known to target a variety of proteins and enzymes. They have been reported to exhibit significant activities against a panel of cancer cell lines by acting on different targets such as tubulin , LSD1 , and CDK2 . In the agricultural sector, some synthetic [1,2,4]Triazolo[1,5-a]pyrimidines have shown significant herbicidal activities by inhibiting the enzyme acetolactate synthase (AHAS) .

Mode of Action

The [1,2,4]Triazolo[1,5-a]pyrimidines interact with their targets in various ways. For instance, in the case of cancer cells, they inhibit the growth of cells by interacting with tubulin . In agriculture, they exert their regulatory activities on plant growth as inhibitors of the enzyme AHAS .

Biochemical Pathways

The [1,2,4]Triazolo[1,5-a]pyrimidines affect various biochemical pathways. For instance, some derivatives have been reported to suppress the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .

Pharmacokinetics

The design and synthesis of these compounds often involve strategies to optimize their pharmacokinetic profiles .

Result of Action

The [1,2,4]Triazolo[1,5-a]pyrimidines have been reported to exhibit a variety of biological activities. For instance, they have shown potent antitumor activities . They can also inhibit the growth and colony formation of certain cancer cells . In agriculture, they have shown significant herbicidal activities .

Action Environment

The action of [1,2,4]Triazolo[1,5-a]pyrimidines can be influenced by various environmental factors. For instance, the synthesis of these compounds can be catalyzed by Schiff base zinc (II) complex supported on magnetite nanoparticles under mild conditions . .

Biochemical Analysis

Biochemical Properties

[1,2,4]Triazolo[1,5-a]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit enzymes such as tyrosyl DNA phosphodiesterase 2, mutant forms of epidermal growth factor receptor kinase, and lysine-specific histone demethylase 1 . These interactions often involve binding to the active sites of these enzymes, thereby modulating their catalytic activity and affecting downstream biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound derivatives have been shown to inhibit the ERK signaling pathway in gastric cancer cells, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in cell cycle arrest, apoptosis, and reduced cell proliferation, highlighting the compound’s potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, the compound’s interaction with enzymes such as tyrosyl DNA phosphodiesterase 2 and lysine-specific histone demethylase 1 involves binding to their active sites, thereby inhibiting their catalytic activity . Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, this compound derivatives have been observed to maintain their inhibitory effects on the ERK signaling pathway over extended periods, resulting in sustained cell cycle arrest and apoptosis in cancer cells . The compound’s stability and degradation rates can vary depending on the experimental conditions, affecting its overall efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that higher doses of the compound can lead to increased efficacy in reducing tumor growth and inhibiting cancer cell proliferation . At very high doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Therefore, determining the optimal dosage is crucial for maximizing the compound’s therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can affect the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound can influence metabolic flux and metabolite levels, further impacting cellular function and behavior.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For instance, this compound derivatives have been shown to accumulate in specific cellular compartments, such as the nucleus and mitochondria, where they exert their effects on cellular function and metabolism. The compound’s localization and accumulation can influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound derivatives have been observed to localize in the nucleus, where they interact with DNA and transcription factors to modulate gene expression. Additionally, the compound can accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism.

Preparation Methods

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the annulation of the pyrimidine moiety to the triazole ring or vice versa . For instance, the preparation of 5-methyl-N,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamides can be catalyzed by Schiff base zinc (II) complex supported on magnetite nanoparticles under mild conditions, resulting in yields ranging from 40% to 96% . Another method involves a catalyst-free, additive-free, and eco-friendly synthesis under microwave conditions, which uses enaminonitriles and benzohydrazides .

Chemical Reactions Analysis

[1,2,4]Triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be synthesized through oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Additionally, it can participate in nucleophilic addition and condensation reactions under microwave irradiation . The major products formed from these reactions include various substituted triazolopyrimidines, which exhibit significant biological activities .

Scientific Research Applications

[1,2,4]Triazolo[1,5-a]pyrimidine has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for designing anticancer agents, antibacterial, antifungal, antiviral, and antiparasitic drugs . The compound has shown potential in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . In agriculture, it is used as a herbicide and fungicide . The compound’s versatility extends to its use as a linker in coordination chemistry, where it interacts with various metals to form biologically active coordination compounds .

Comparison with Similar Compounds

[1,2,4]Triazolo[1,5-a]pyrimidine is unique compared to other similar compounds due to its broad spectrum of biological activities and versatile applications. Similar compounds include triazolo[4,3-a]pyridine, triazolo[4,3-a]pyrazine, triazolo[4,5-d]pyrimidine, triazolo[4,3-a]quinoxaline, triazolo[1,5-a]quinolines, and triazolo[1,5-a]pyridine . While these compounds also exhibit significant biological activities, this compound stands out due to its extensive use in both medicinal and agricultural chemistry .

Properties

IUPAC Name |

[1,2,4]triazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c1-2-6-5-7-4-8-9(5)3-1/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNKZYRMFBGSGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=N2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181914 | |

| Record name | (1,2,4)Triazolo(1,5-a)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

275-02-5 | |

| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=275-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,2,4)Triazolo(1,5-a)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000275025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,2,4)Triazolo(1,5-a)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-Triazolo[1,5-a]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the basic structure of [, , ]triazolo[1,5-a]pyrimidine?

A1: [, , ]Triazolo[1,5-a]pyrimidine is a bicyclic heterocyclic system consisting of a pyrimidine ring fused to a 1,2,4-triazole ring.

Q2: Can you provide details about the molecular formula and weight of a specific [, , ]triazolo[1,5-a]pyrimidine derivative?

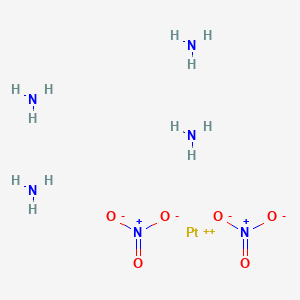

A2: The molecular formula and weight vary depending on the substituents on the core structure. For instance, the complex cis-[PtCl2(Hmtpo-N3)2].2H2O, where Hmtpo represents 4,7-dihydro-5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidine, has been synthesized and characterized. []

Q3: How are [, , ]triazolo[1,5-a]pyrimidine derivatives typically characterized using spectroscopic techniques?

A3: Researchers commonly employ a combination of spectroscopic techniques, including 1H and 13C NMR, IR, and MS, to confirm the structures of newly synthesized [, , ]triazolo[1,5-a]pyrimidine derivatives. [, , , , , , , , , , , , , , , , , , , , , , , , ]

Q4: What are some common synthetic approaches for preparing [, , ]triazolo[1,5-a]pyrimidine derivatives?

A4: Several efficient synthetic methods have been developed, including:

- Cyclocondensation: Reacting readily available precursors like 6-acetyl-4,7-dihydro-5-methyl-7-phenylthis compound with hydroxylamine or hydrazine yields various derivatives. []

- One-Step Synthesis: Reacting 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones offers a regioselective approach to prepare specific derivatives. []

- Multicomponent Reactions: Employing multicomponent reactions involving aldehydes, 3-amino-1,2,4-triazole, and suitable dicarbonyl compounds like β-diketones provides access to diverse [, , ]triazolo[1,5-a]pyrimidine libraries. [, , , , , , ]

Q5: How does the choice of reaction conditions affect the regioselectivity in the synthesis of [, , ]triazolo[1,5-a]pyrimidines?

A5: The regioselectivity can be controlled by adjusting the reaction conditions. For example, reactions using β-alkoxyvinyl trichloromethyl ketones under acidic conditions yield 7-(trichloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidines, whereas basic conditions lead to [, , ]triazolo[1,5-a]pyrimidin-5/7(1H)-ones. []

Q6: Can you provide an example where a specific catalyst significantly impacts the synthesis of [, , ]triazolo[1,5-a]pyrimidines?

A6: Thiamine hydrochloride (VB1) has been successfully used as an efficient catalyst for the one-pot synthesis of [, , ]triazolo[1,5-a]pyrimidine derivatives in an aqueous medium. []

Q7: What are the key biological activities associated with [, , ]triazolo[1,5-a]pyrimidine derivatives?

A7: [, , ]Triazolo[1,5-a]pyrimidine derivatives exhibit a wide range of biological activities, including:

- Anticancer Activity: These compounds have shown promising anticancer activity against various cancer cell lines, including gastric cancer cells, through mechanisms like the suppression of the ERK signaling pathway. [, , ]

- Anti-Plasmodium Activity: Specific derivatives, particularly those containing a trifluoromethyl group at the 2-position, have demonstrated potent in vitro activity against Plasmodium falciparum, suggesting their potential as antimalarial agents. []

- Fungicidal Activity: Certain [, , ]triazolo[1,5-a]pyrimidine derivatives, particularly those with specific substituents like fluorine at the 6-position and a secondary amine at the 8-position, possess excellent fungicidal activity against economically important plant pathogens. []

Q8: How does the structure of [, , ]triazolo[1,5-a]pyrimidine influence its biological activity?

A8: Substituents at different positions on the [, , ]triazolo[1,5-a]pyrimidine core significantly influence its biological activity:

- Anticancer activity: Introducing indole moieties enhances activity against gastric cancer cells. []

- Anti-Plasmodium activity: The presence of a trifluoromethyl group at the 2-position and various amines at the 7-position enhances the activity. []

- Fungicidal activity: A fluorine substituent in position 6 and a secondary amine in position 8 of pyrido[2,3-b]pyrazines (analogues of [, , ]triazolo[1,5-a]pyrimidines) improve activity against plant pathogens. []

Q9: How is computational chemistry employed in the study of [, , ]triazolo[1,5-a]pyrimidine derivatives?

A9: Computational approaches, including molecular docking simulations and free-energy perturbation (FEP) calculations, are valuable tools in [, , ]triazolo[1,5-a]pyrimidine research:

- Molecular Docking: This technique helps predict the binding modes and affinities of these compounds to their biological targets, such as P. falciparum dihydroorotate dehydrogenase (PfDHODH). []

- FEP Calculations: These calculations assist in prioritizing the synthesis of promising [, , ]triazolo[1,5-a]pyrimidine derivatives by predicting their binding affinities to target proteins, such as phosphodiesterase 2A (PDE2A). []

Q10: How can quantitative structure-activity relationship (QSAR) models be used in the development of [, , ]triazolo[1,5-a]pyrimidine-based drugs?

A10: QSAR models, correlating chemical structure with biological activity, provide insights into the structural features crucial for activity. This information is essential for optimizing existing compounds and designing new, more potent and selective derivatives. []

Q11: What are the potential challenges and future directions in the research of [, , ]triazolo[1,5-a]pyrimidine derivatives?

A11: Future research on [, , ]triazolo[1,5-a]pyrimidine derivatives may focus on:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-methyl-4-nitroso-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene](/img/structure/B1205151.png)

![[4-[3-[3-(4-Acetyloxyphenyl)-3-methyloxiran-2-yl]-2-methyloxiran-2-yl]phenyl] acetate](/img/structure/B1205153.png)

![8-chloro-7-propan-2-yloxy-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-4-one](/img/structure/B1205164.png)

![3,8,12,16-Tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B1205167.png)

![2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1205174.png)